molecular formula C9H20N2O2 B592116 tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate CAS No. 320581-09-7

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate

Cat. No.: B592116
CAS No.: 320581-09-7
M. Wt: 188.271
InChI Key: VFEPPZUGBHOHKH-UHFFFAOYSA-N
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Description

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic sequences where selective deprotection is required. Its versatility and compatibility with various reaction conditions set it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEPPZUGBHOHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662575
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320581-09-7
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate
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